2-(Bromomethyl)-3-chloropyrazine

Description

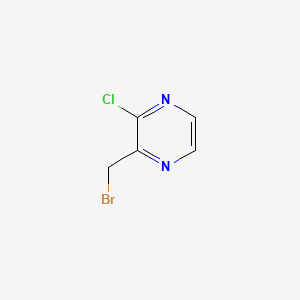

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUYJOAJOPEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693746 | |

| Record name | 2-(Bromomethyl)-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-07-7 | |

| Record name | 2-(Bromomethyl)-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 3 Chloropyrazine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available starting materials. For 2-(bromomethyl)-3-chloropyrazine, the most logical disconnections involve the carbon-halogen bonds.

A primary disconnection of the C-Br bond of the bromomethyl group suggests a precursor containing a methyl group, specifically 2-methyl-3-chloropyrazine . This transformation, a forward reaction, would be a side-chain halogenation, a common and well-established reaction class.

Direct Halogenation Strategies for Pyrazine (B50134) Derivatives

Direct halogenation strategies aim to introduce the required halogen atoms onto a common pyrazine precursor in a sequential or, ideally, a one-pot manner. This approach can be efficient but often faces challenges regarding selectivity.

The introduction of the bromine atom onto the methyl group of the key intermediate, 2-methyl-3-chloropyrazine, is achieved via a free-radical substitution reaction. This type of reaction, known as benzylic or allylic bromination, selectively targets C-H bonds adjacent to an aromatic or π-system. The pyrazine ring, being aromatic, activates the adjacent methyl group for radical abstraction.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS) masterorganicchemistry.com. NBS is favored over molecular bromine (Br₂) because it maintains a low, steady concentration of bromine radicals, which suppresses competitive electrophilic addition reactions across the pyrazine ring's double bonds masterorganicchemistry.com. The reaction is typically initiated by UV light, heat, or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) youtube.comwikipedia.org. This process is also known as the Wohl-Ziegler reaction masterorganicchemistry.com.

The mechanism proceeds through a classic radical chain reaction involving three stages:

Initiation: Homolytic cleavage of the initiator or the N-Br bond in NBS to generate a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-3-chloropyrazine to form a stabilized pyrazinylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ (formed from the reaction of HBr with NBS) to yield the final product, this compound, and another bromine radical, which continues the chain masterorganicchemistry.comyoutube.com.

Termination: The reaction concludes when two radicals combine youtube.com.

The selectivity of bromination is significantly higher than chlorination, favoring the formation of the most stable radical intermediate masterorganicchemistry.comyoutube.comyoutube.com.

Table 1: Conditions for Free-Radical Side-Chain Bromination

| Substrate Example | Brominating Agent | Initiator/Conditions | Solvent | Product Type | Ref |

|---|---|---|---|---|---|

| Toluene | NBS | UV Light | CCl₄ | Benzylic Bromide | google.comgoogle.com |

| 2-Methylanisole | NBS | Light | CCl₄ | Side-chain Bromide | mdma.ch |

| Alkyl-substituted aromatics | Br₂ / H₂O₂ | Incandescent light | Water | Side-chain Bromide | wikipedia.org |

| Cyclohexene | NBS | Radical Initiator | CCl₄ | Allylic Bromide | masterorganicchemistry.comyoutube.com |

The direct chlorination of the 2-methylpyrazine (B48319) precursor presents a significant challenge in regioselectivity. The pyrazine ring is an electron-deficient heterocycle, which deactivates it towards standard electrophilic aromatic substitution. More forcing conditions or alternative strategies are required.

One approach involves the activation of the ring via N-oxidation. Pyridine-N-oxides are known to undergo chlorination with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) wikipedia.org. Applying this to 2-methylpyrazine, one would first synthesize 2-methylpyrazine-N-oxide, which could then be chlorinated. The position of chlorination would be directed by the electronics of the N-oxide.

Modern methods have also been developed for the chlorination of nitrogen-containing heterocycles. For instance, the chlorination of 2-aminodiazines has been achieved with high regioselectivity using a combination of Selectfluor and a chloride source like LiCl rsc.org. While the substrate differs, this highlights the potential for radical-based methods to achieve regioselective chlorination on the pyrazine core.

Stepwise Functionalization Approaches

This step focuses on the synthesis of the key intermediate, 2-methyl-3-chloropyrazine, from a simpler precursor. Several reliable methods are available.

From Pyrazinones: A common and effective method is the conversion of a 2-hydroxypyrazine (B42338) (which exists predominantly as its 2-pyrazinone tautomer) to the corresponding 2-chloropyrazine. Starting with 3-methyl-2-pyrazinone, treatment with a strong chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group with a chlorine atom to yield 2-chloro-3-methylpyrazine. This is a standard transformation for many heterocyclic systems.

From Aminopyrazines: An alternative route begins with 2-amino-3-methylpyrazine. The amino group can be converted to a chloro group via the Sandmeyer reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt, which is then treated with a solution of copper(I) chloride (CuCl) to introduce the chlorine atom.

Direct Chlorination: As discussed in section 2.2.2, direct chlorination of 2-methylpyrazine is also a viable, though potentially less selective, pathway to this intermediate.

Table 2: Synthetic Routes to 2-Methyl-3-chloropyrazine

| Starting Material | Reagents | Reaction Type |

|---|---|---|

| 3-Methyl-2-pyrazinone | POCl₃ or PCl₅ | Deoxychlorination |

Once 2-methyl-3-chloropyrazine has been synthesized and purified, the final step is the introduction of the bromomethyl group. This transformation is identical to the free-radical bromination described in section 2.2.1.

The methyl group of 2-methyl-3-chloropyrazine is selectively brominated using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions (UV light) in an inert solvent like carbon tetrachloride or cyclohexane (B81311) google.comgoogle.com. The reaction proceeds via the formation of a resonance-stabilized pyrazinylmethyl radical, leading to the desired product, this compound, in good yield. Careful control of the reaction conditions is necessary to prevent over-bromination or other side reactions.

Optimization of Reaction Conditions and Yield Enhancement

The free-radical bromination of the methyl group on the pyrazine ring is the most common route to this compound. N-Bromosuccinimide (NBS) is a frequently employed reagent for this type of transformation, offering advantages in handling and selectivity over liquid bromine. The optimization of this reaction is crucial for maximizing the yield of the desired monobrominated product while minimizing the formation of dibrominated and other byproducts.

Several factors significantly influence the outcome of the bromination reaction. The choice of solvent is critical, with non-polar solvents like carbon tetrachloride (CCl₄) being traditionally used. However, due to its toxicity and environmental concerns, alternative solvents are increasingly favored. Studies on analogous benzylic brominations have shown that solvents such as acetonitrile, methyl acetate, and even water can be effective, sometimes leading to improved yields and selectivity.

A systematic approach to optimizing the reaction conditions often involves varying the stoichiometry of NBS, the concentration of the radical initiator, the reaction temperature, and the choice of solvent. The progress of the reaction and the product distribution can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Below is an interactive data table illustrating a hypothetical optimization study for the bromination of 2-methyl-3-chloropyrazine, based on common findings in similar reactions.

| Entry | NBS (Equivalents) | Initiator (mol%) | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | 1.05 | AIBN (2) | CCl₄ | 80 | 75 |

| 2 | 1.2 | AIBN (2) | CCl₄ | 80 | 82 |

| 3 | 1.05 | AIBN (5) | CCl₄ | 80 | 78 |

| 4 | 1.05 | AIBN (2) | Acetonitrile | 80 | 85 |

| 5 | 1.05 | AIBN (2) | Methyl Acetate | 70 | 88 |

| 6 | 1.05 | UV light | Acetonitrile | 60 | 90 |

This table is a representation of typical optimization studies for benzylic bromination and does not represent actual experimental data for the synthesis of this compound.

Considerations for Scalable Synthesis and Process Chemistry

Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Heat and Mass Transfer: Free-radical brominations are often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and control the formation of byproducts. The choice of reactor design, agitation speed, and cooling systems are critical.

Reagent Addition and Control: The controlled addition of the brominating agent (e.g., NBS) and the initiator is essential to maintain a steady reaction rate and temperature. For photochemical reactions, ensuring uniform light distribution throughout the reaction mixture becomes challenging in large batch reactors.

Continuous Flow Chemistry: Continuous flow reactors offer significant advantages for scalable photochemical and exothermic reactions. They provide excellent heat and mass transfer, precise control over reaction parameters (temperature, residence time), and enhanced safety by minimizing the volume of hazardous materials at any given time. The use of continuous flow technology can lead to higher yields, better product quality, and a more sustainable manufacturing process.

Work-up and Purification: The isolation and purification of the product on a large scale must be efficient. This includes quenching of the reaction, removal of byproducts (such as succinimide (B58015) from NBS), and purification of the final product, often through crystallization or distillation. The choice of solvents for extraction and crystallization needs to be carefully evaluated for their environmental impact and ease of recovery.

Application of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally benign by incorporating these principles.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. While the bromination with NBS has a moderate atom economy due to the formation of succinimide as a byproduct, alternative methods are being explored.

Use of Safer Solvents and Reagents: A major focus of green chemistry in this context is the replacement of hazardous solvents like carbon tetrachloride. As mentioned, acetonitrile, methyl acetate, and even water have been investigated as greener alternatives for benzylic brominations. Furthermore, methods for the in situ generation of bromine from safer precursors, such as the oxidation of bromide salts, can avoid the handling of elemental bromine.

Energy Efficiency: Photochemical reactions, especially when powered by energy-efficient light sources like LEDs, can be more energy-efficient than thermally initiated reactions that require high temperatures for prolonged periods. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption.

Catalysis: The development of catalytic methods for side-chain bromination could offer a greener alternative to the use of stoichiometric reagents like NBS. While still an area of active research for this specific transformation, catalytic approaches in similar systems have shown promise.

By systematically applying these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Applications of 2 Bromomethyl 3 Chloropyrazine As a Versatile Building Block in Complex Molecule Synthesis

Synthesis of Highly Functionalized Pyrazine (B50134) Derivatives

The primary application of 2-(bromomethyl)-3-chloropyrazine lies in its use as a scaffold for creating diverse, highly substituted pyrazine derivatives. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. This allows for the direct introduction of various functional groups at this position.

Common transformations include:

Etherification: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers.

Thioetherification: Treatment with thiols provides thioethers.

Amination: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively.

Azide (B81097) Formation: Substitution with sodium azide produces an azidomethyl derivative, a precursor for amines (via reduction) or triazoles (via cycloaddition). nih.gov

Cyanation: Introduction of a nitrile group using cyanide salts extends the carbon chain and provides a handle for further transformations into amines, carboxylic acids, or ketones.

Following the modification of the bromomethyl group, the chloro-substituent on the pyrazine ring can be targeted. Nucleophilic Aromatic Substitution (SNAr) reactions can be performed, typically under more forcing conditions than the initial SN2 reaction. acs.org This reactivity is enhanced by the electron-withdrawing nature of the pyrazine nitrogen atoms. Amines, alkoxides, and thiolates can be used to displace the chlorine atom. mdpi.com

Furthermore, the chloro-substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck reactions. researchgate.netrsc.org These methods enable the formation of carbon-carbon or carbon-heteroatom bonds, attaching aryl, vinyl, or alkynyl groups to the pyrazine core. This dual reactivity allows for a programmed, stepwise synthesis to access polysubstituted pyrazines with high regioselectivity.

Table 1: Examples of Functionalization Reactions

| Reactant | Reagent(s) | Position of Reaction | Product Type |

|---|---|---|---|

| This compound | R-OH, Base | Bromomethyl | Ether |

| This compound | R-SH, Base | Bromomethyl | Thioether |

| This compound | R₂NH | Bromomethyl | Tertiary Amine |

| This compound | NaN₃ | Bromomethyl | Azide |

| 2-(Alkoxymethyl)-3-chloropyrazine | R'-NH₂ | Chloro | 3-Aminopyrazine |

| 2-(Alkoxymethyl)-3-chloropyrazine | R'-B(OH)₂, Pd Catalyst | Chloro | 3-Arylpyrazine |

Construction of Fused and Bridged Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused and bridged heterocyclic systems. uomustansiriyah.edu.iqdspmuranchi.ac.in These reactions typically involve a one-pot or stepwise process where both the bromomethyl and chloro positions react with a single, dinucleophilic reagent.

For instance, reaction with a molecule containing both an amine and a thiol group, such as 2-aminothiophenol, can lead to the formation of a fused polycyclic system. The initial, more rapid reaction would likely involve the amine or thiol attacking the bromomethyl group, followed by an intramolecular SNAr reaction where the remaining nucleophile displaces the chlorine atom, closing the ring.

A prominent example of this strategy is the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. By reacting this compound with an amino alcohol or a diamine, a subsequent intramolecular cyclization can furnish the fused bicyclic scaffold. This approach provides a modular route to libraries of compounds based on this privileged heterocyclic core.

Bridged systems can also be constructed. nih.gov This often involves reacting two equivalents of the pyrazine building block with a single linker molecule containing two nucleophilic sites, or vice-versa. For example, reacting a bidentate nitrogen ligand with two equivalents of this compound would create a larger, bridged molecular architecture with multiple coordination sites.

Precursor to Polydentate Ligands for Coordination Chemistry and Catalysis

The pyrazine core, with its two nitrogen atoms, is a well-established component of coordination complexes. This compound serves as an excellent starting material for crafting more complex polydentate ligands. The bromomethyl group is key to this application, allowing the pyrazine unit to be tethered to other ligand fragments. mdpi.com

A significant application is in the synthesis of N-heterocyclic carbene (NHC) ligand precursors. nih.gov The reaction of this compound with N-substituted imidazoles or benzimidazoles yields imidazolium (B1220033) or benzimidazolium salts. nih.govresearchgate.net These salts are the direct precursors to NHC ligands upon deprotonation with a strong base. The resulting ligand would feature an NHC donor site linked to a pyrazine unit, which itself contains two nitrogen donor atoms and a modifiable chloro-substituent. Such a ligand could act as a bidentate (N, Ccarbene) or tridentate (N, N, Ccarbene) ligand, depending on the coordination mode.

These ligands can be used to form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, and silver. mdpi.comwhiterose.ac.ukresearchgate.net The resulting metal complexes have potential applications in catalysis, for example, in C-C coupling reactions like the Suzuki-Miyaura or Heck reactions, where NHC-palladium complexes are known to be highly effective catalysts. nih.gov The modular synthesis allows for fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity.

Development of Precursors for Organic Materials and Supramolecular Architectures

The rigid, aromatic, and electron-deficient nature of the pyrazine ring makes it an attractive component for advanced organic materials and supramolecular chemistry. hbni.ac.in this compound provides the reactive handles necessary to incorporate this core into larger, functional systems.

For organic electronic materials, the pyrazine unit can be integrated into extended π-conjugated systems. researchgate.net Using palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) at the chloro position, the pyrazine core can be linked to other aromatic or heteroaromatic units. The bromomethyl group can be converted into other functionalities, such as an aldehyde or a phosphonate (B1237965) ester, to facilitate further polymerization or assembly. The resulting materials may exhibit interesting photophysical or electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

In supramolecular chemistry, the pyrazine derivative can act as a "node" or a "linker" in the construction of complex, self-assembled architectures like molecular cages, polygons, or coordination polymers. rsc.org The defined geometry of the pyrazine ring and the divergent vectors of its reactive sites allow for the programmed assembly of discrete, high-order structures. For example, the bromomethyl group can be reacted with a complementary functional group on another molecule to form a covalent bond, while the pyrazine nitrogens can coordinate to metal ions, directing the self-assembly process.

Integration into Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single step. organic-chemistry.orgmdpi.com While this compound itself may not be a direct substrate for many common MCRs, it can be easily converted into a suitable precursor.

A key strategy involves the conversion of either the chloro or bromomethyl group into an amine. For example, nucleophilic aromatic substitution of the chlorine with ammonia (B1221849) or an amine derivative would yield a 2-(bromomethyl)-3-aminopyrazine. This product now contains the requisite amidine-type functionality to participate in reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. mdpi.comrug.nl In a GBB reaction, the 3-aminopyrazine derivative would react with an aldehyde and an isocyanide, typically catalyzed by a Lewis acid, to generate a densely functionalized, fused imidazo[1,2-a]pyrazine system in a single, highly atom-economical step. rsc.org This provides rapid access to complex heterocyclic scaffolds of high interest in medicinal chemistry.

Alternatively, the bromomethyl group could be converted to an amine, which could then be used in other MCRs, such as the Ugi or Passerini reactions, further highlighting the versatility of the original scaffold. organic-chemistry.org

Stereoselective and Enantioselective Synthesis Utilizing the Pyrazine Scaffold

The pyrazine scaffold can be employed as a platform for stereoselective synthesis. Although the pyrazine ring itself is achiral, its functional handles allow for the introduction of chirality, which can then direct subsequent bond-forming events.

One approach involves the use of a chiral auxiliary. The bromomethyl group can be reacted with a chiral alcohol or amine to form a chiral ether or secondary amine, respectively. rsc.org With the chiral center now covalently attached to the scaffold, subsequent reactions at the chloro position or on a group introduced at that position could proceed with diastereoselectivity, influenced by the steric environment of the auxiliary. After the desired stereocenter is set, the auxiliary can be cleaved to reveal the final, enantiomerically-enriched product.

A second, more advanced strategy involves designing chiral ligands for enantioselective catalysis. As described in section 4.3, this compound is a precursor to polydentate ligands. If a chiral element is introduced during the ligand synthesis—for example, by using a chiral amine or imidazole (B134444) to react with the bromomethyl group—a chiral ligand can be formed. This chiral pyrazine-based ligand can then be complexed with a transition metal (e.g., Iridium, Rhodium, or Nickel). The resulting chiral metal complex could serve as an asymmetric catalyst for a variety of transformations, such as asymmetric hydrogenation, hydrosilylation, or C-C bond formation, inducing enantioselectivity in the product. dtu.dk

Emerging Research Directions and Future Perspectives in 2 Bromomethyl 3 Chloropyrazine Chemistry

Development of Novel Chemo- and Regioselective Transformations

The presence of both a reactive bromomethyl group and a chloro-substituted pyrazine (B50134) ring allows for a variety of selective transformations. Current research is centered on developing methods that can precisely target one site while leaving the other intact, or that enable controlled, sequential functionalization.

A key area of development is the use of transition metal-catalyzed cross-coupling reactions. While palladium catalysts have been traditionally used for coupling reactions on chloropyrazines, newer methods are exploring other metals to achieve different selectivities and functional group tolerances. clockss.orgrsc.orgjst.go.jp For instance, the selective metalation of chloropyrazines using advanced reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) allows for subsequent reactions with various electrophiles. This approach provides a powerful tool for introducing substituents at specific positions of the pyrazine ring without affecting the chloromethyl group. researchgate.net

Furthermore, direct C-H functionalization is a rapidly advancing field that offers a more atom-economical approach to modifying the pyrazine core. nih.gov Iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has been developed, presenting an alternative to traditional cross-coupling methods that require pre-functionalization. nih.govmdpi.com These methods are being explored to regioselectively introduce aryl or alkyl groups onto the pyrazine ring of compounds like 2-(bromomethyl)-3-chloropyrazine.

The table below summarizes recent approaches to selective functionalization relevant to the this compound scaffold.

| Transformation Type | Catalyst/Reagent System | Target Site | Research Finding |

| Negishi Coupling | Ni or Pd catalysts, organozinc reagents | Chloro position | Enables C-C bond formation with various halides. rsc.org |

| Suzuki Coupling | Pd catalysts, boronic acids | Chloro position | A robust method for C-C bond formation on electron-deficient hetaryl chlorides. rsc.org |

| Stille Coupling | Pd catalysts, organostannanes | Chloro position | Used for bihetaryl coupling, allowing selective reaction at the pyrazine chlorine. rsc.org |

| Sonogashira Coupling | Pd/Cu catalysts, terminal alkynes | Chloro position | Effective for introducing alkynyl groups onto the pyrazine ring. jst.go.jp |

| Regioselective Metalation | TMPMgCl·LiCl or TMPZnCl·LiCl | Pyrazine C-H bond | Allows for directed functionalization at positions ortho to the existing substituents. researchgate.net |

| C-H Functionalization | Iron catalysts, organoboron agents | Pyrazine C-H bond | Provides a direct method for arylating electron-poor heteroarenes like pyrazine. nih.govmdpi.com |

Exploration of Asymmetric Catalysis with Pyrazine Derivatives

The synthesis of chiral pyrazine derivatives is of significant interest for pharmaceutical applications. However, catalytic asymmetric synthesis involving pyrazines presents challenges due to the Lewis basicity of the ring nitrogens, which can coordinate to and deactivate metal catalysts. chim.it

Future research is focused on developing robust catalytic systems that can overcome this issue. Strategies include the use of catalysts that are less susceptible to nitrogen coordination or the temporary protection of one of the pyrazine nitrogens. Asymmetric reduction of ketones or imines attached to the pyrazine ring is a promising approach for creating chiral centers. chim.it For a molecule like this compound, derivatization of the bromomethyl group into a prochiral ketone, followed by asymmetric hydrogenation, could yield enantiomerically enriched secondary alcohols.

Another avenue is the development of asymmetric cross-coupling reactions that can create chiral axes or stereogenic centers. While challenging, the successful development of such methods for pyridine (B92270) derivatives suggests that similar strategies could be adapted for pyrazines. chim.it This would involve the design of novel chiral ligands that can effectively control the stereochemical outcome of the reaction in the presence of the pyrazine moiety.

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. nih.govresearchgate.net The application of flow chemistry to the synthesis and derivatization of this compound is an emerging area with considerable potential.

Given that many reactions involving this compound may be highly exothermic or use hazardous reagents, flow reactors provide a safer and more controlled environment. nih.gov For example, substitution reactions at the bromomethyl position can be performed in a continuous flow setup, allowing for precise control of reaction time and temperature, which can minimize the formation of byproducts. Automated platforms can integrate synthesis, purification, and analysis, enabling the rapid generation of libraries of pyrazine derivatives for drug discovery. mpg.debeilstein-journals.org These systems can systematically vary the substituents at both the chloro and bromomethyl positions, accelerating the structure-activity relationship (SAR) studies. researchgate.net

The table below outlines potential applications of flow chemistry in the synthesis of this compound derivatives.

| Synthetic Step | Advantage of Flow Chemistry | Potential Outcome |

| Bromination of Methylpyrazine | Improved safety in handling bromine; enhanced selectivity. | Higher yield and purity of the bromomethyl intermediate. |

| Nucleophilic Substitution | Precise temperature control; shorter reaction times. | Reduced byproduct formation; improved reaction scope. |

| Cross-Coupling Reactions | Efficient mixing; use of packed-bed catalysts. | Higher catalyst efficiency; easier product purification. |

| Multi-step Synthesis | Telescoping of reaction steps without intermediate isolation. beilstein-journals.org | Increased overall efficiency and reduced waste. |

Bio-Inspired Synthesis and Biocatalytic Transformations

Nature provides inspiration for efficient and selective chemical transformations. Bio-inspired synthetic routes and the use of biocatalysts are gaining traction in heterocyclic chemistry for their potential to offer environmentally benign reaction conditions and high stereoselectivity. mdpi.comresearchgate.net

A biomimetic approach to pyrazine synthesis involves the dimerization of α-amino aldehydes, which can be derived from common amino acids. mdpi.com While not a direct route to this compound, this strategy highlights the potential for developing novel, bio-inspired pathways to functionalized pyrazine cores.

More directly applicable is the use of enzymes for selective transformations. For instance, halogenases could be engineered to regioselectively chlorinate the pyrazine ring, while hydrolases or transferases could be employed for the asymmetric functionalization of the bromomethyl group or its derivatives. A recent study demonstrated a biocatalytic method for synthesizing asymmetric trisubstituted pyrazines by generating aminoacetone in situ from L-threonine using L-threonine dehydrogenase. researchgate.net This approach, which operates in aqueous media under mild conditions, showcases the potential for integrating biocatalysis into the synthesis of complex pyrazines, addressing the demand for sustainable industrial processes. researchgate.netelsevierpure.com

Design of New Catalytic Systems for Pyrazine Functionalization

The development of new catalytic systems is crucial for expanding the synthetic utility of pyrazines. While palladium has been the workhorse for cross-coupling reactions, research is increasingly focused on catalysts based on more earth-abundant and cost-effective metals like cobalt, nickel, and iron. mdpi.comnih.gov

Cobalt-catalyzed cross-coupling of aryl halides with 2-chloropyrazines has been reported as a practical alternative to palladium-based methods. nih.gov These systems can offer different reactivity profiles and may be more tolerant of certain functional groups. Similarly, nickel-catalyzed Kumada–Corriu cross-coupling has proven effective for synthesizing trisubstituted pyrazines. mdpi.com

Beyond C-C bond formation, new catalysts are being designed for C-N, C-O, and C-S bond-forming reactions, further diversifying the range of accessible pyrazine derivatives. The functionalization of pyrazine-based ligands in molecular catalysts is also being explored. For example, replacing pyridine with pyrazine in cobalt catalysts has been shown to significantly impact their electrochemical properties and catalytic activity for H₂ generation. mdpi.com This indicates that the pyrazine ring itself can play a crucial role in the electronic properties of a catalyst, opening up possibilities for its incorporation into novel catalytic structures for a wide range of applications.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Bromomethyl)-3-chloropyrazine, and what reaction conditions are typically employed?

- Methodology : Synthesis often involves regioselective halogenation of pyrazine derivatives. For example, starting with aminopyrazine, sequential chlorination (using POCl₃) and bromination (using N-bromosuccinimide, NBS) yield the target compound. Reaction conditions include controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure regioselectivity and avoid over-halogenation. Purification typically involves column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR; C-Br/C-Cl signals in ¹³C NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₄BrClN₂, 193.43 g/mol) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond lengths and angles .

Q. How should this compound be handled to ensure stability in laboratory settings?

- Best Practices : Store under argon at –20°C to prevent hydrolysis of the bromomethyl group. Use anhydrous solvents (e.g., DMF, THF) for reactions to minimize decomposition. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential lachrymatory effects .

Advanced Research Questions

Q. How can competing pathways in nucleophilic substitution reactions of this compound be minimized?

- Experimental Design :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity while suppressing elimination.

- Temperature Control : Lower temperatures (0–25°C) favor SN2 mechanisms over elimination.

- Base Choice : Use mild bases (e.g., K₂CO₃) instead of strong bases like NaH to avoid dehydrohalogenation .

- Case Study : Substitution with amines yields >80% product when using DMF at 0°C, whereas THF at room temperature leads to 30% elimination byproducts .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- Catalytic System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands (e.g., XPhos) enhance reactivity.

- Conditions :

- Base: K₂CO₃ or Cs₂CO₃ in toluene/water (3:1) at 80–100°C.

- Boronic Acid Ratio: 1.2 equivalents to ensure complete conversion .

- Data Contradiction : Lower yields (<50%) reported with electron-deficient boronic acids due to slower transmetallation. Address by increasing catalyst loading (5 mol%) .

Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?

- Methods :

- DFT Calculations : Compare activation energies for substitution at Br vs. Cl sites. For example, Br substitution is favored due to lower ΔG‡ (~15 kcal/mol vs. 22 kcal/mol for Cl) .

- Molecular Dynamics : Simulate solvent effects on transition states to optimize conditions .

Q. What are the challenges in resolving contradictory data on the biological activity of derivatives synthesized from this compound?

- Case Analysis : Discrepancies in enzyme inhibition assays may arise from:

- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) to maintain compound stability.

- Metabolite Interference : LC-MS/MS profiling identifies active vs. inactive metabolites .

- Mitigation : Standardize assay protocols (e.g., fixed incubation times, controlled pH) and validate with positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.